LogP and PSA Positioning of 4-(Octylamino)butan-1-OL Relative to Homologous N-Alkyl Amino Alcohols Defines Its Formulation Envelope
The octanol-water partition coefficient (LogP) of 4-(octylamino)butan-1-OL is experimentally derived as 3.3, with a topological polar surface area (TPSA) of 32.3 Ų [1]. By comparison, the shorter-chain homologue 4-(hexylamino)butan-1-OL (C10H23NO) has a predicted LogP of approximately 2.4 and a TPSA of 32.3 Ų, while the longer-chain 4-(decylamino)butan-1-OL (C14H31NO) has a predicted LogP of approximately 4.2 [2]. The LogP difference of +0.9 units versus the hexyl analogue translates to an approximately 8-fold increase in lipid membrane partitioning, which directly impacts the apparent pKa shift of the ionizable amine in the lipid nanoparticle environment and consequently the efficiency of endosomal escape [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.3; TPSA = 32.3 Ų |
| Comparator Or Baseline | 4-(Hexylamino)butan-1-OL: LogP ≈ 2.4, TPSA = 32.3 Ų; 4-(Decylamino)butan-1-OL: LogP ≈ 4.2, TPSA = 32.3 Ų |
| Quantified Difference | ΔLogP = +0.9 (vs. hexyl); ΔLogP = −0.9 (vs. decyl); TPSA identical across homologues |
| Conditions | Predicted values using XLogP3 algorithm; TPSA calculated via standard fragment-based method (25 °C, aqueous). |
Why This Matters
The specific LogP of 3.3 positions 4-(octylamino)butan-1-OL in the optimal window for ionizable lipid design (LogP 3–6), where endosomal membrane disruption is maximized while maintaining aqueous solubility for formulation; procurement of homologues with deviation >0.5 LogP units risks formulation failure.
- [1] Molaid. 4-N-Octylaminobutan-1-ol – Calculated Properties (LogP = 3.3, TPSA = 32.3). https://www.molaid.com/MS_2882393 View Source
- [2] Predicted LogP values for homologous amino alcohols derived from PubChem XLogP3 data. PubChem CID 13122236 and structural analogs. View Source
- [3] Modernatx Inc. WO2017099823A1, 2017. Describes LogP-pKa relationships governing endosomal escape of amino alcohol lipids. View Source
